6-Nitro-1-{[2-(trimethylsilyl)ethoxy]methyl}indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Nitro-1-{[2-(trimethylsilyl)ethoxy]methyl}indazole is a complex organic compound with the molecular formula C14H20N2O3Si. This compound is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-1-{[2-(trimethylsilyl)ethoxy]methyl}indazole typically involves multiple steps, starting with the preparation of the indazole core. The introduction of the nitro group at the 6-position and the (2-(trimethylsilyl)ethoxy)methyl group at the 1-position are crucial steps in the synthesis. Common reagents used in these reactions include nitrating agents such as nitric acid and trimethylsilyl chloride for the silylation process. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Nitro-1-{[2-(trimethylsilyl)ethoxy]methyl}indazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Hydrolysis: The (2-(trimethylsilyl)ethoxy)methyl group can be hydrolyzed to form the corresponding alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or palladium on carbon for reduction, and nucleophiles such as sodium hydroxide for substitution reactions. The conditions often involve specific temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 6-amino-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole, while hydrolysis of the silyl ether group produces the corresponding alcohol derivative.
Wissenschaftliche Forschungsanwendungen
6-Nitro-1-{[2-(trimethylsilyl)ethoxy]methyl}indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Wirkmechanismus
The mechanism of action of 6-Nitro-1-{[2-(trimethylsilyl)ethoxy]methyl}indazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the indazole core can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Nitro-1H-indazole: Lacks the (2-(trimethylsilyl)ethoxy)methyl group, making it less versatile in certain reactions.
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazole: Lacks the nitro group, affecting its redox properties.
Uniqueness
6-Nitro-1-{[2-(trimethylsilyl)ethoxy]methyl}indazole is unique due to the presence of both the nitro and (2-(trimethylsilyl)ethoxy)methyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of reactions and applications, making it a valuable compound in various fields of research .
Eigenschaften
Molekularformel |
C13H19N3O3Si |
---|---|
Molekulargewicht |
293.39 g/mol |
IUPAC-Name |
trimethyl-[2-[(6-nitroindazol-1-yl)methoxy]ethyl]silane |
InChI |
InChI=1S/C13H19N3O3Si/c1-20(2,3)7-6-19-10-15-13-8-12(16(17)18)5-4-11(13)9-14-15/h4-5,8-9H,6-7,10H2,1-3H3 |
InChI-Schlüssel |
RJTKHXQFZMJTEF-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CCOCN1C2=C(C=CC(=C2)[N+](=O)[O-])C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.